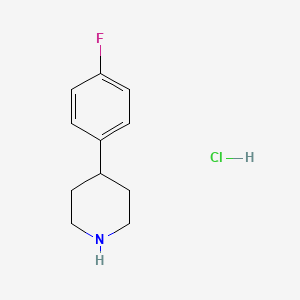

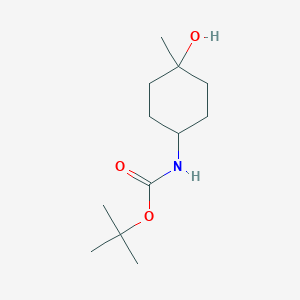

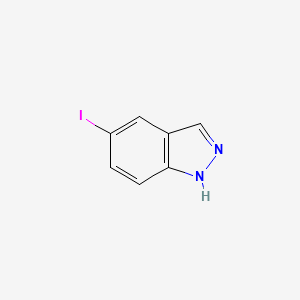

![molecular formula C8H16N2O2 B1323478 1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine CAS No. 330194-76-8](/img/structure/B1323478.png)

1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine

Vue d'ensemble

Description

1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-Piperidone ethylene acetal, is a heterocyclic compound . It has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .

Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized via alkylation of the pyrrolidine enamine of the key intermediate, ethyl 3-oxopiperidine-1-carboxylate . It was also used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis

The InChI representation of 1,4-Dioxa-8-azaspiro[4.5]decane isInChI=1S/C7H13NO2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 . The Canonical SMILES representation is C1CNCCC12OCCO2 . Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It has a boiling point of 108-110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .Applications De Recherche Scientifique

1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine: A Comprehensive Analysis

Synthesis of Spirocyclotriphosphazenes: This compound is utilized in the synthesis of spirocyclotriphosphazenes, which are a class of compounds with potential applications in materials science due to their unique structural properties .

Pharmaceutical Research: In pharmaceuticals, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane are explored for their potential medicinal properties. For example, certain substitutions on the compound can lead to molecules with therapeutic relevance .

Safety and Hazards

1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

1,4-dioxa-8-azaspiro[4.5]decan-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-6-7-5-8(1-2-10-7)11-3-4-12-8/h7,10H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAHWJFPMQSLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

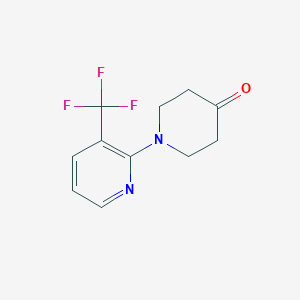

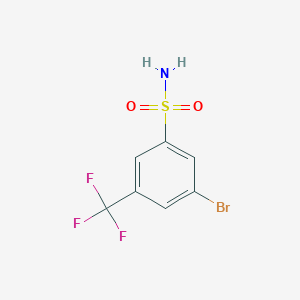

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

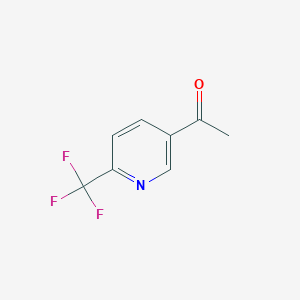

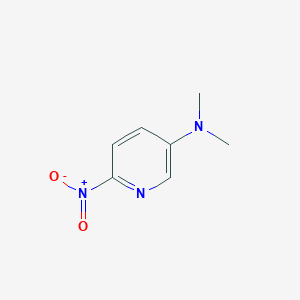

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)